molecular formula C18H15NO6 B5847386 [5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate

[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B5847386
M. Wt: 341.3 g/mol
InChI Key: ZVYHCWDPPFDSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of quinoline, a heterocyclic compound that is widely used in the pharmaceutical industry. The synthesis of this compound is a complex process that requires specialized knowledge and equipment. In

Mechanism of Action

The mechanism of action of [5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi. It has also been shown to have antioxidant properties and to protect against oxidative stress. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of [5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate for lab experiments include its potential applications in various fields of scientific research, including antibacterial, antifungal, and antitumor research. Its fluorescent properties also make it a useful tool for detecting metal ions. However, the synthesis method is complex and requires specialized knowledge and equipment. Additionally, the mechanism of action is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for the research of [5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate. One direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to investigate its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of [5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 2-furylmethylamine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 4-chloro-3-hydroxyquinoline to form the final product. The synthesis method is complex and requires specialized knowledge and equipment.

Scientific Research Applications

[5-(ethoxycarbonyl)-2-furyl]methyl 2-hydroxy-4-quinolinecarboxylate has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.

Properties

IUPAC Name

(5-ethoxycarbonylfuran-2-yl)methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6/c1-2-23-18(22)15-8-7-11(25-15)10-24-17(21)13-9-16(20)19-14-6-4-3-5-12(13)14/h3-9H,2,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYHCWDPPFDSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)COC(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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